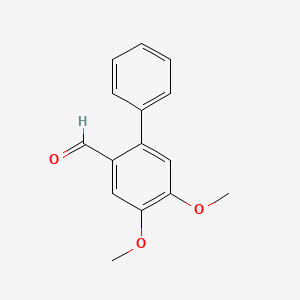

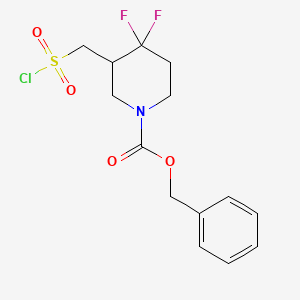

![molecular formula C21H24N2O4 B2748324 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921867-95-0](/img/structure/B2748324.png)

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

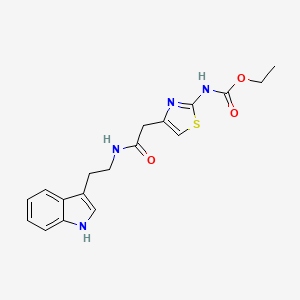

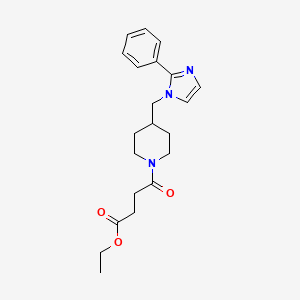

The compound “4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains an ethoxy group (an ethyl group attached to an oxygen atom), a benzamide group (a benzene ring attached to an amide group), and a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring containing an oxygen and a nitrogen .

Molecular Structure Analysis

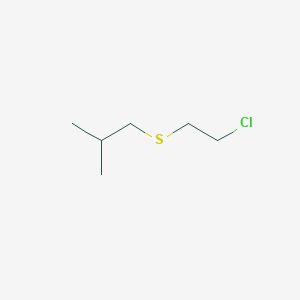

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a seven-membered ring. The three-dimensional structure would be influenced by the size and shape of these groups, as well as by steric hindrance and electronic effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the ethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar ethoxy and methyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Srinivasulu et al. (2005) explores the synthesis of Cinitapride related benzimidazole derivatives, which are potential prokinetic agents used for anti-ulcerative activity. The research investigates the incorporation of the benzimidazole moiety into the Cinitapride skeleton to enhance activity, highlighting the significance of such compounds in the development of anti-ulcerative drugs (Srinivasulu et al., 2005).

Potential in Alzheimer's Disease Imaging

Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. This research indicates the potential use of similar compounds in diagnosing and studying Alzheimer's disease (Cui et al., 2012).

Antimicrobial Activities

Bektaş et al. (2007) report on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, highlighting the role of similar compounds in combating microbial infections (Bektaş et al., 2007).

Anticancer Evaluation

Ravinaik et al. (2021) discuss the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showcasing the potential of similar compounds in the treatment of various cancers (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

It is suggested that the compound may have a role in enhancing the body’s stress response .

Mode of Action

The compound appears to enhance the body’s stress response, particularly oxidative stress and thermal stress . It seems to improve fur quality, making it shiny, oily, and smooth . It also effectively reduces the mortality rate caused by stress during transportation .

Biochemical Pathways

Given its role in enhancing the body’s stress response, it may be involved in pathways related to stress response and fur quality .

Pharmacokinetics

It is suggested that the compound effectively reduces the incidence of pse meat caused by slaughter stress , indicating that it may have a significant impact on the body’s stress response.

Result of Action

The compound appears to have a positive effect on fur quality, making it shiny, oily, and smooth . It also effectively reduces the mortality rate caused by stress during transportation and the incidence of PSE meat caused by slaughter stress .

Action Environment

Given its role in enhancing the body’s stress response, it may be influenced by factors that induce stress, such as temperature changes and oxidative conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-5-26-16-9-6-14(7-10-16)19(24)22-15-8-11-17-18(12-15)27-13-21(2,3)20(25)23(17)4/h6-12H,5,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLMABXLLDTLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)

![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)

![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)

![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)

![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)